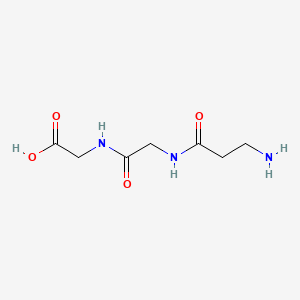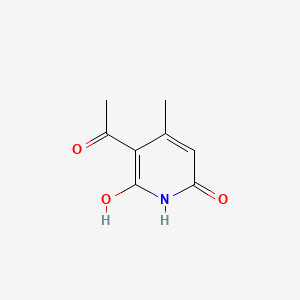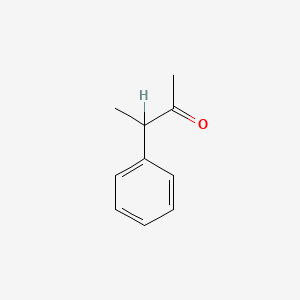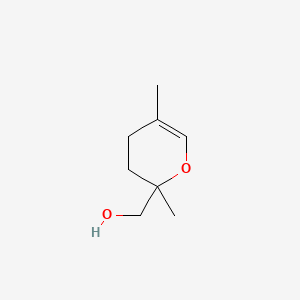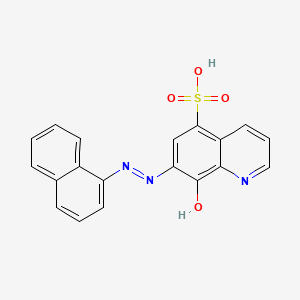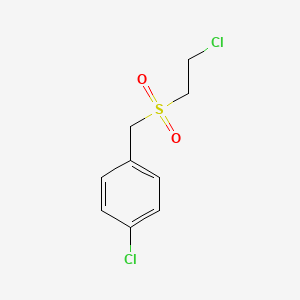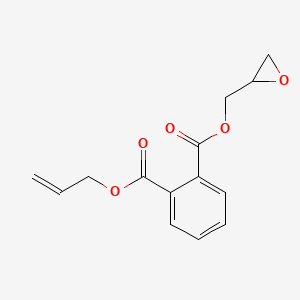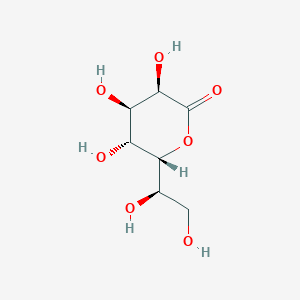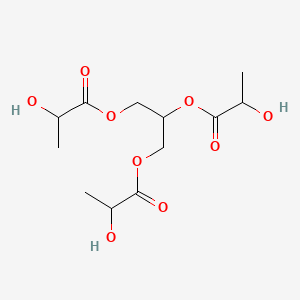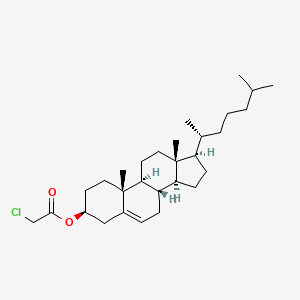
1-Propene, 1,2-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene, 1,2-dibromo-, also known as 1,2-dibromopropane, is an organic compound with the molecular formula C3H6Br2. It is a colorless liquid that belongs to the family of vicinal dihalides, which are characterized by having two halogen atoms attached to adjacent carbon atoms. This compound is known for its high reactivity due to the presence of two bromine atoms, making it a valuable intermediate in various chemical reactions .
Méthodes De Préparation
1-Propene, 1,2-dibromo- can be synthesized through several methods:
Dibromination of Propene: The most common method involves the addition of bromine (Br2) to propene (C3H6) in the presence of a solvent such as carbon tetrachloride (CCl4).
Industrial Production: Industrially, 1,2-dibromopropane is produced by the bromination of propene using bromine in the presence of iron as a catalyst.
Analyse Des Réactions Chimiques
1-Propene, 1,2-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: When treated with a strong base like potassium tert-butoxide (KOtBu), 1,2-dibromopropane can undergo dehydrohalogenation to form propene.
Reduction Reactions: It can be reduced to propene using reducing agents such as zinc and acetic acid.
Applications De Recherche Scientifique
1-Propene, 1,2-dibromo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a cross-linking agent in the production of certain polymers, enhancing their mechanical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Mécanisme D'action
The mechanism of action of 1-Propene, 1,2-dibromo- primarily involves its reactivity as an electrophile. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, targeting nucleophilic sites in other molecules .
Comparaison Avec Des Composés Similaires
1-Propene, 1,2-dibromo- can be compared with other similar compounds such as:
1,2-Dibromoethane: Both compounds are vicinal dihalides, but 1,2-dibromoethane has two carbon atoms, whereas 1,2-dibromopropane has three.
1,3-Dibromopropane: Unlike 1,2-dibromopropane, 1,3-dibromopropane has bromine atoms on the first and third carbon atoms, leading to different chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
26391-16-2 |
|---|---|
Formule moléculaire |
C3H4Br2 |
Poids moléculaire |
199.87 g/mol |
Nom IUPAC |
(E)-1,2-dibromoprop-1-ene |
InChI |
InChI=1S/C3H4Br2/c1-3(5)2-4/h2H,1H3/b3-2+ |
Clé InChI |
JVNZUEVMRPWHLF-NSCUHMNNSA-N |
SMILES |
CC(=CBr)Br |
SMILES isomérique |
C/C(=C\Br)/Br |
SMILES canonique |
CC(=CBr)Br |
| 26391-16-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



